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Compound of Interest

Compound Name: Infigratinib-Boc

Cat. No.: B12379932

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the potential biological activity of
Infigratinib-Boc, a derivative of the potent fibroblast growth factor receptor (FGFR) inhibitor,
Infigratinib. This document outlines the established activity of Infigratinib, discusses the likely
role and impact of the tert-butyloxycarbonyl (Boc) protecting group on its biological function,
and provides detailed experimental protocols for assessing the activity of such kinase
inhibitors.

Executive Summary

Infigratinib is a selective, ATP-competitive tyrosine kinase inhibitor targeting FGFR1, FGFR2,
and FGFR3.[1][2][3] It has demonstrated significant anti-tumor activity in preclinical and clinical
settings, particularly in cancers with FGFR genetic alterations.[4][5] Infigratinib-Boc is a
derivative of Infigratinib where a key amine functionality is protected by a Boc group.[6][7]
While direct biological activity data for Infigratinib-Boc is not readily available in published
literature, its chemical structure strongly suggests that it is a synthetic intermediate. The
presence of the bulky Boc group is expected to sterically hinder the molecule's ability to bind to
the ATP-binding pocket of FGFRs, rendering it biologically inactive or significantly less potent
than the parent compound, Infigratinib. The primary purpose of Infigratinib-Boc is likely to
facilitate the synthesis of Infigratinib or its analogs, with the Boc group being removed in a final
deprotection step to yield the active pharmaceutical ingredient.
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Infigratinib: A Potent FGFR Inhibitor

Infigratinib, also known as BGJ398, is a small molecule inhibitor that selectively targets the
fibroblast growth factor receptor family, playing a crucial role in cell proliferation, differentiation,
and survival.[1][8] Aberrant FGFR signaling, due to mutations, amplifications, or fusions, is a
known driver in various cancers.[9] Infigratinib has been approved for the treatment of patients
with cholangiocarcinoma (bile duct cancer) harboring specific FGFR2 gene fusions or other
rearrangements.[1][10]

Mechanism of Action

Infigratinib exerts its therapeutic effect by competitively binding to the ATP-binding pocket of
FGFRs, thereby blocking their kinase activity.[1] This inhibition prevents the downstream
signaling pathways that promote tumor cell growth and survival.[4] Key downstream pathways
affected include the Ras-Raf-MEK-ERK (MAPK) and PI3K-AKT pathways.[9][11]

Quantitative Biological Activity of Infigratinib

The potency of Infigratinib has been characterized in various in vitro assays. The following
tables summarize the key inhibitory concentrations (IC50) of Infigratinib against different
FGFRs and in cellular models.

Target IC50 (nM) Assay Type Reference
FGFR1 0.9 Cell-free [12]
FGFR2 14 Cell-free [12]
FGFR3 1.0 Cell-free [12]
FGFR4 60 Cell-free [13]
VEGFR2 180 Cell-free [13]
FGFR3 (K650E) 4.9 Cell-free [13]

Table 1: In Vitro Kinase Inhibitory Activity of Infigratinib
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FGFR

Cell Line . IC50 (nM) Assay Type Reference
Alteration
RT112 FGFR3WT (o/le) 5 Cell Proliferation [12]
RT4 FGFR3 WT (o/e) 30 Cell Proliferation [12]
SW780 FGFR3 WT (o/e) 32 Cell Proliferation [12]
JMSU1 FGFR3 WT (o/e) 15 Cell Proliferation [12]
BaF3 FGFR1 10 Cell Proliferation [13]
BaF3 FGFR2 11 Cell Proliferation [13]
BaF3 FGFR3 14 Cell Proliferation [13]
BaF3 FGFR4 392 Cell Proliferation [13]
BaF3 VEGFR2 1019 Cell Proliferation [13]

Table 2: Cellular Proliferation Inhibitory Activity of Infigratinib

The Role of the Boc Group in Infigratinib-Boc

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in organic synthesis,
particularly for amines.[14] Its primary function is to temporarily mask the reactivity of an amine
to allow for chemical modifications at other parts of a molecule. The Boc group is designed to
be stable under a variety of reaction conditions but can be readily removed under acidic
conditions.[15]

Given that Infigratinib's mechanism of action involves binding to the ATP pocket of FGFRs, the
presence of a bulky Boc group on a key amine would likely create steric hindrance, preventing
the necessary molecular interactions for effective binding and inhibition. Therefore, it is highly
probable that Infigratinib-Boc is a biologically inactive precursor to Infigratinib. Its primary
relevance is in the context of chemical synthesis.

Signaling Pathways and Experimental Workflows

To understand the biological context of Infigratinib's activity and how it might be assessed, the
following diagrams illustrate the FGFR signaling pathway and a general workflow for evaluating
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Caption: FGFR Signaling Pathway and Point of Infigratinib Inhibition.
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Caption: General Experimental Workflow for Kinase Inhibitor Evaluation.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity
of an FGFR inhibitor like Infigratinib.

In Vitro Kinase Inhibition Assay (Luminescent)

This protocol is adapted from commercially available kinase assay kits.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound
against a specific FGFR kinase.

Materials:

Recombinant human FGFR enzyme

Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

e ATP

Kinase assay buffer (e.g., Tris-HCI, MgCI2, MnCI2, DTT)
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Test compound (e.g., Infigratinib) dissolved in DMSO
ADP-Glo™ Kinase Assay reagents (or similar)
White, opaque 384-well plates

Multichannel pipettes

Plate reader capable of luminescence detection

Procedure:

Prepare a serial dilution of the test compound in DMSO.

In a 384-well plate, add 1 pL of the test compound dilution or DMSO (for control wells).
Add 2 pL of the FGFR enzyme solution to each well.

Add 2 L of a substrate/ATP mixture to initiate the kinase reaction.

Incubate the plate at room temperature for 60 minutes.

Add 5 pL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the
remaining ATP.

Incubate at room temperature for 40 minutes.

Add 10 pL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a
luminescent signal.

Incubate at room temperature for 30 minutes.
Read the luminescence on a plate reader.

Calculate the percent inhibition for each compound concentration relative to the DMSO
control and determine the IC50 value using a suitable curve-fitting software.

Cell Proliferation Assay (MTT Assay)
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This protocol outlines a common method to assess the effect of a compound on the
proliferation of cancer cells.

Objective: To determine the half-maximal effective concentration (EC50) of a test compound on
the proliferation of an FGFR-dependent cancer cell line.

Materials:

o FGFR-dependent cancer cell line (e.g., RT112, SNU-16)

o Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

e Test compound (e.g., Infigratinib) dissolved in DMSO

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Solubilization solution (e.g., DMSO or a solution of SDS in HCI)

o 96-well clear flat-bottom plates

o Multichannel pipettes

o Spectrophotometer capable of reading absorbance at 570 nm

Procedure:

e Seed the cells in a 96-well plate at a predetermined optimal density and allow them to
adhere overnight.

o Prepare a serial dilution of the test compound in complete cell culture medium.

e Remove the old medium from the cells and add 100 uL of the compound dilutions to the
respective wells. Include wells with medium and DMSO as controls.

 Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
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e Add 10 pL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable
cells to form formazan crystals.

o Carefully remove the medium and add 100 pL of the solubilization solution to each well to
dissolve the formazan crystals.

» Mix gently on a plate shaker to ensure complete solubilization.
» Read the absorbance at 570 nm using a microplate reader.

o Calculate the percent viability for each compound concentration relative to the DMSO control
and determine the EC50 value using a suitable curve-fitting software.

Western Blot for Phospho-Protein Analysis

This protocol is used to assess the inhibition of downstream signaling pathways.

Objective: To determine if the test compound inhibits the phosphorylation of FGFR and its
downstream targets (e.g., ERK, AKT).

Materials:

o FGFR-dependent cancer cell line

o Complete cell culture medium

e Test compound (e.g., Infigratinib) dissolved in DMSO

 Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
o BCA protein assay kit

o SDS-PAGE gels

» Transfer buffer

e PVDF or nitrocellulose membranes

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-
ERK, anti-phospho-AKT, anti-total-AKT, and a loading control like anti-B-actin)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system for chemiluminescence detection
Procedure:

Seed cells in 6-well plates and grow to 70-80% confluency.

Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-
4 hours).

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Clarify the lysates by centrifugation and determine the protein concentration using a BCA
assay.

Denature the protein samples by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose
membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody
for 1 hour at room temperature.

Wash the membrane again with TBST.

Apply the ECL substrate and visualize the protein bands using an imaging system.
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e Analyze the band intensities to determine the effect of the compound on protein
phosphorylation.

Conclusion

Infigratinib is a well-characterized, potent inhibitor of FGFR1, FGFR2, and FGFR3 with
demonstrated clinical efficacy. Its derivative, Infigratinib-Boc, is almost certainly a synthetic
intermediate with negligible biological activity due to the presence of the Boc protecting group.
The primary value of Infigratinib-Boc lies in its role in the chemical synthesis of Infigratinib and
related compounds. The experimental protocols provided herein offer a robust framework for
the in vitro and cellular characterization of FGFR inhibitors like Infigratinib. Any investigation
into the biological effects of Infigratinib-Boc should be preceded by a deprotection step to
yield the active Infigratinib molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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